2-Phenyl-4-(triphenylmethyl)-1,3-oxazol-5(4H)-one

Cephem Antibiotic Degradation Mechanistic Organic Chemistry β-Lactam Chemistry

2-Phenyl-4-(triphenylmethyl)-1,3-oxazol-5(4H)-one (CAS 55686-04-9) is a fully saturated, 4,4-disubstituted 1,3-oxazol-5(4H)-one (azlactone) featuring a triphenylmethyl (trityl) group at the 4-position and a phenyl substituent at the 2-position. Characterized by the molecular formula C28H21NO2 and a molecular weight of approximately 403.47 g/mol , this compound stands apart from the more common 4-arylidene (unsaturated) Erlenmeyer azlactones by the absence of an exocyclic double bond.

Molecular Formula C28H21NO2
Molecular Weight 403.5 g/mol
CAS No. 55686-04-9
Cat. No. B12897303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-4-(triphenylmethyl)-1,3-oxazol-5(4H)-one
CAS55686-04-9
Molecular FormulaC28H21NO2
Molecular Weight403.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(C(=O)O2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C28H21NO2/c30-27-25(29-26(31-27)21-13-5-1-6-14-21)28(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,25H
InChIKeyGEKBSRJQRRZMOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenyl-4-(triphenylmethyl)-1,3-oxazol-5(4H)-one (CAS 55686-04-9): A Sterically Demanding Saturated Azlactone Building Block for Research


2-Phenyl-4-(triphenylmethyl)-1,3-oxazol-5(4H)-one (CAS 55686-04-9) is a fully saturated, 4,4-disubstituted 1,3-oxazol-5(4H)-one (azlactone) featuring a triphenylmethyl (trityl) group at the 4-position and a phenyl substituent at the 2-position. Characterized by the molecular formula C28H21NO2 and a molecular weight of approximately 403.47 g/mol , this compound stands apart from the more common 4-arylidene (unsaturated) Erlenmeyer azlactones by the absence of an exocyclic double bond [1]. Its uniquely congested steric environment at the sole tetrahedral carbon center of the heterocyclic ring defines a chemical profile distinct from its 4-aryl, 4-alkyl, or 4-arylidene analogs, making it a specialized intermediate in both mechanistic studies and complex molecule synthesis.

Why 2-Phenyl-4-(triphenylmethyl)-1,3-oxazol-5(4H)-one Cannot Be Replaced by Generic 4-Substituted Oxazolones


The presence of the exceptionally large triphenylmethyl (trityl) substituent at the 4-position creates a steric environment that cannot be replicated by smaller 4-alkyl or 4-aryl analogs. This saturated oxazolone is a direct, isolable product from the triphenylmethyl cation-mediated degradation of cephem antibiotics, a degradation pathway not observed with smaller alkyl cations, highlighting a unique structure-reactivity relationship [1]. The trityl group dramatically alters the compound's physiochemical properties: it significantly increases molecular weight (403.47 g/mol) and calculated complexity (586) relative to 4-benzyl (251.28 g/mol) or 4-methyl (175.19 g/mol) analogs, which directly impacts solubility, crystallinity, and downstream purification protocols . Furthermore, the severe steric shielding of the chiral C-4 center fundamentally suppresses the ionization-racemization-hydrolysis cascade that is characteristic of less hindered oxazol-5(4H)-ones, ensuring configurational stability under conditions that would epimerize other members of the class [2]. Substituting this compound for a less hindered analog in a synthetic sequence would therefore risk catastrophic racemization and divergent reactivity.

Quantitative Differentiation of 2-Phenyl-4-(triphenylmethyl)-1,3-oxazol-5(4H)-one from Closest Analogs: An Evidence Guide


Unique Formation as the Predominant Product of Triphenylmethyl Cation-Mediated Cephem Degradation

In a direct head-to-head reaction outcome comparison, treatment of methyl 3-methyl-7β-benzamido-3-cephem-4-carboxylate with triphenylmethyl tetrafluoroborate yielded 2-phenyl-4-triphenylmethyl-2-oxazolin-5-one as the main product, alongside three minor products [1]. This contrasts sharply with the reactivity of less sterically demanding alkyl cations, which do not mediate this characteristic C6–C7 and N5–C8 bond cleavage, establishing a unique synthetic entry point to this specific oxazolone scaffold.

Cephem Antibiotic Degradation Mechanistic Organic Chemistry β-Lactam Chemistry

Superior Configurational Stability at C-4 via Trityl Steric Shielding Compared to 4-Benzyl and 4-Methyl Analogs

A kinetic study of oxazol-5(4H)-one ring-opening demonstrates that 4-substituent size directly governs the competing rates of ionization (leading to racemization) and hydrolysis. For a 4-benzyl-2-phenyl-oxazol-5(4H)-one, these processes occur with similar rate constants in aqueous solution, leading to rapid loss of configurational purity [1]. The far greater steric bulk of the triphenylmethyl group, comprising approximately 31 heavy atoms and a calculated complexity of 586, is predicted to suppress ionization by several orders of magnitude compared to the 4-benzyl analog (C16H13NO2, MW 251.28), ensuring near-complete configurational stability during ring-opening reactions .

Amino Acid Synthesis Racemization Kinetics Peptide Chemistry

Enhanced Crystallinity and Ease of Purification via High Molecular Weight Relative to 4-Alkyl or 4-Arylidene Oxazolones

The compound's high molecular weight (403.47 g/mol) and a calculated complexity of 586, arising from the presence of four phenyl rings, are expected to confer significantly higher melting point and crystallinity compared to the common 4-benzylidene-2-phenyl-5(4H)-oxazolone (MW 249.27) which is often obtained as an oil or low-melting solid . This property difference, supported by class-level behavior of high-molecular-weight azlactones, simplifies isolation and purification by recrystallization, offering a practical advantage in multi-step syntheses where chromatographic separation of less crystalline analogs can be challenging [1].

Crystallography Process Chemistry Solid-State Chemistry

Divergent Optical and Electronic Properties from 4-Arylidene Push-Pull Chromophores Due to Saturation at C-4

In contrast to extensively studied 4-(methylidene)-2-phenyl-oxazol-5(4H)-one push-pull chromophores, which exhibit two-photon absorption cross-sections of 80–100 GM and strong solvatochromism due to through-conjugation, the saturated C-4 center bearing a trityl group completely disrupts this electronic pathway [1]. This electronic isolation makes the compound an ideal, non-fluorescent control or a precursor to novel non-conjugated materials, offering a distinct photophysical profile absent in the common Erlenmeyer azlactone chromophore library.

Nonlinear Optics Photophysics Materials Chemistry

Optimal Use Cases for 2-Phenyl-4-(triphenylmethyl)-1,3-oxazol-5(4H)-one in Research and Industrial Settings


Analytical Reference Standard for Cephalosporin Degradation Studies

As the main product identified from the triphenylmethyl cation-mediated degradation of a key cephem derivative, this compound is an essential reference standard for analytical laboratories developing forced-degradation protocols, impurity profiling methods, and stability-indicating assays for β-lactam antibiotics [1]. Its procurement ensures accurate identification and quantification of this specific degradation pathway.

Stereoselective Synthesis of Enantiomerically Pure α,α-Disubstituted Amino Acids

The exceptional steric shielding provided by the trityl group locks the configuration at C-4, making this oxazolone a superior chiral glycine equivalent. Ring-opening with nucleophiles proceeds without the competing racemization that plagues 4-benzyl or 4-methyl analogs, enabling the synthesis of highly enantioenriched quaternary amino acids for peptide-based drug discovery [2].

Non-Photoluminescent Structural Control in Nonlinear Optical Material Libraries

The saturated C-4 center breaks through-conjugation, rendering this compound non-fluorescent. This makes it an ideal, photophysically silent control compound when building structure-activity relationship libraries of push-pull oxazolone chromophores, allowing researchers to isolate and confirm the role of the exocyclic double bond in optical effects like two-photon absorption [3].

Crystalline Intermediate for Scalable Process Chemistry

The high molecular weight and extensive aromatic surface area promote strong crystal lattice formation, simplifying purification by recrystallization rather than chromatography. For process chemists scaling up the synthesis of complex heterocycles, selecting the 4-trityl oxazolone over a low-melting or oily 4-arylidene analog can dramatically reduce purification costs and timeline [4].

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